molecular formula C8H7F3N2O3S B2836130 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide CAS No. 70090-01-6

2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide

Cat. No.: B2836130
CAS No.: 70090-01-6
M. Wt: 268.21
InChI Key: GUQIAXLULILTQX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide typically involves the reaction of 2-aminobenzenesulfonamide with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. These interactions result in the compound’s observed biological effects .

Comparison with Similar Compounds

2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide can be compared with other similar compounds, such as:

The unique combination of the trifluoromethyl and sulfonamide groups in this compound distinguishes it from other similar compounds, contributing to its specific chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3S/c9-8(10,11)7(14)13-5-3-1-2-4-6(5)17(12,15)16/h1-4H,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQIAXLULILTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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